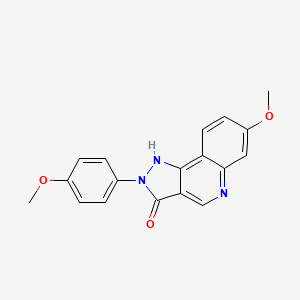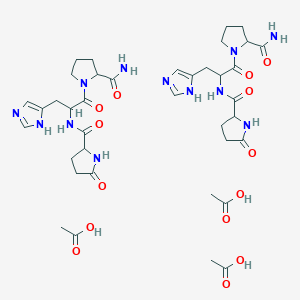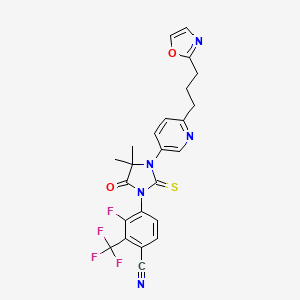
PZ-II-029
Vue d'ensemble
Description
Il est reconnu comme un modulateur allostérique positif des récepteurs de l'acide gamma-aminobutyrique (GABA) A, ciblant spécifiquement les canaux composés de sous-unités α6β3γ2 . Ce composé a montré un potentiel dans l'inhibition des réponses trigéminales centrales et périphériques, ce qui en fait un sujet d'intérêt dans la recherche sur la migraine .
Applications De Recherche Scientifique
PZ-II-029 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the effects of allosteric modulation on GABA A receptors.
Biology: Investigated for its role in modulating neurotransmitter activity and its potential therapeutic effects on neurological disorders.
Medicine: Explored for its anti-migraine properties and potential use in treating other neurological conditions.
Industry: Utilized in the development of new pharmacological agents targeting GABA A receptors .
Mécanisme D'action
Target of Action
PZ-II-029 is a positive allosteric modulator that selectively binds with high affinity to α6β3γ2 subunits of the GABAA receptor . The GABAA receptor is an ionotropic receptor and ligand-gated ion channel which mediates inhibitory neurotransmission in the central nervous system.
Biochemical Pathways
The primary pathway affected by this compound is the GABAergic system . By enhancing the function of GABAA receptors, this compound increases the inhibitory effects of GABA in the brain. This can lead to a decrease in neuronal excitability and an overall calming effect .
Result of Action
This compound has been shown to have anti-migraine effects . In a rat migraine model, this compound significantly attenuated the trigeminal cervical complex (TCC) neuronal activation and trigeminal ganglia (TG) calcitonin gene-related peptide immunoreactivity (CGRP-ir) elevation, and dural CGRP depletion induced by capsaicin .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de PZ-II-029 implique plusieurs étapes, commençant par la préparation de la structure de base de la pyrazoloquinoléine. Les étapes clés comprennent :
Formation du cycle pyrazole : Ceci est généralement réalisé par la réaction de dérivés d'hydrazine avec des 1,3-dicétones en conditions acides ou basiques.
Cyclisation : L'intermédiaire formé est ensuite cyclisé pour former la structure quinoléine.
Méthoxylation : L'introduction de groupes méthoxy à des positions spécifiques sur les cycles aromatiques est effectuée à l'aide de méthanol et d'un catalyseur approprié.
Méthodes de production industrielle
La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Les points clés comprennent :
Température et durée de la réaction : Contrôlées pour maximiser le rendement.
Purification : Des techniques telles que la recristallisation et la chromatographie sont utilisées pour atteindre la pureté souhaitée.
Analyse Des Réactions Chimiques
Types de réactions
PZ-II-029 subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés de quinoléine.
Réduction : Les réactions de réduction peuvent modifier le cycle pyrazole, conduisant à différents analogues structurels.
Substitution : Les réactions de substitution électrophile et nucléophile peuvent introduire divers groupes fonctionnels sur les cycles aromatiques
Réactifs et conditions courants
Agents oxydants : Tels que le permanganate de potassium ou le trioxyde de chrome.
Agents réducteurs : Y compris le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Catalyseurs : Pour la méthoxylation, des catalyseurs comme l'acide sulfurique ou l'acide chlorhydrique sont utilisés
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés substitués de la pyrazoloquinoléine, qui peuvent avoir des propriétés pharmacologiques différentes .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les effets de la modulation allostérique sur les récepteurs GABA A.
Biologie : Enquête sur son rôle dans la modulation de l'activité des neurotransmetteurs et ses effets thérapeutiques potentiels sur les troubles neurologiques.
Médecine : Exploré pour ses propriétés anti-migraineuses et son utilisation potentielle dans le traitement d'autres affections neurologiques.
Industrie : Utilisé dans le développement de nouveaux agents pharmacologiques ciblant les récepteurs GABA A .
Mécanisme d'action
This compound exerce ses effets en se liant aux récepteurs GABA A, en particulier ceux composés de sous-unités α6β3γ2. Cette liaison améliore la réponse du récepteur au GABA, conduisant à une augmentation de la neurotransmission inhibitrice. L'action du composé implique la modulation de l'activité des canaux ioniques, ce qui peut inhiber l'excitabilité neuronale et réduire la signalisation de la douleur dans les modèles de migraine .
Comparaison Avec Des Composés Similaires
Composés similaires
CGS 9895 : Un autre modulateur du récepteur GABA A avec une spécificité de sous-unité différente.
GSK1210151A : Un composé présentant des propriétés de modulation allostérique similaires, mais ciblant différentes sous-unités réceptrices.
FQI1 : Un modulateur avec des effets pharmacologiques distincts sur les récepteurs GABA A
Unicité de PZ-II-029
This compound est unique en raison de sa forte affinité et de sa sélectivité pour les récepteurs GABA A contenant des sous-unités α6β3γ2. Cette spécificité le rend particulièrement efficace dans la modulation des réponses trigéminales, ce qui n'est pas observé avec d'autres composés similaires .
Propriétés
IUPAC Name |
7-methoxy-2-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-23-12-5-3-11(4-6-12)21-18(22)15-10-19-16-9-13(24-2)7-8-14(16)17(15)20-21/h3-10,20H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOOCGJMECBDCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=C(C=CC4=C3N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164025-44-9 | |
| Record name | 164025-44-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do PZ-II-029 and its analogs interact with GABAA receptors differently than benzodiazepines, and what are the potential therapeutic implications of these differences?
A1: this compound and its analogs act as positive allosteric modulators (PAMs) specifically at α6-containing GABAA receptors, particularly those containing the γ2 and δ subunits []. This is in contrast to benzodiazepines, which act as PAMs at a broader range of GABAA receptor subtypes. This selectivity for α6-containing receptors is significant because it may underlie the ability of this compound and its analogs to prevent the ataxic effects of benzodiazepines, as observed in the rotarod test and locomotor activity monitoring in rats [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[(10Z,12S,13R,14S,16S)-7,14-dihydroxy-6,10,12,16-tetramethyl-2,9,15,21-tetraoxo-20-oxa-18-azatetracyclo[14.3.1.14,19.03,8]henicosa-1(19),3,5,7,10-pentaen-13-yl] 3-hydroxy-6-[(4-hydroxy-7-methoxy-2-oxochromen-3-yl)carbamoyl]-4-[(2S,4R,5S,6S)-5-methoxy-4,6-dimethyl-4-nitrosooxan-2-yl]oxypyridine-2-carboxylate](/img/structure/B610288.png)

![5-Chloro-2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine](/img/structure/B610291.png)
![Potassium;6-oxo-5-(3-piperidin-1-ylpropylcarbamoyl)-7-propan-2-ylthieno[2,3-b]pyridin-4-olate](/img/structure/B610292.png)





